2-chloro-N-(2,6-dimethylphenyl)-4-nitrobenzamide
Overview
Description
2-chloro-N-(2,6-dimethylphenyl)-4-nitrobenzamide is an organic compound with a complex structure that includes a chloro group, a dimethylphenyl group, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,6-dimethylphenyl)-4-nitrobenzamide typically involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride, followed by nitration. The reaction conditions often include the use of organic solvents such as tetrahydrofuran or acetonitrile, and the presence of a base like anhydrous sodium acetate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The reaction mixture is usually stirred at room temperature, and the chloroacetyl chloride is added slowly to control the exothermic reaction. After the reaction is complete, the product is purified by crystallization .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,6-dimethylphenyl)-4-nitrobenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted derivatives.
Reduction: Formation of 2-chloro-N-(2,6-dimethylphenyl)-4-aminobenzamide.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
2-chloro-N-(2,6-dimethylphenyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anesthetics and anti-inflammatory drugs
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,6-dimethylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial or antifungal effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,6-dimethylphenyl)acetamide
- 2-chloro-2’,6’-dimethylacetanilide
- N-chloroacetyl-2,6-dimethylaniline
Uniqueness
2-chloro-N-(2,6-dimethylphenyl)-4-nitrobenzamide is unique due to the presence of both a chloro group and a nitro group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-4-3-5-10(2)14(9)17-15(19)12-7-6-11(18(20)21)8-13(12)16/h3-8H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIYHPKNUYRHTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501225488 | |
Record name | Benzamide, 2-chloro-N-(2,6-dimethylphenyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501225488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32212-39-8 | |
Record name | Benzamide, 2-chloro-N-(2,6-dimethylphenyl)-4-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32212-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 2-chloro-N-(2,6-dimethylphenyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501225488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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